molecular formula C15H11F2NO B13749522 3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one

3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one

Cat. No.: B13749522
M. Wt: 259.25 g/mol
InChI Key: ORHLZSYLJRBEOM-UHFFFAOYSA-N
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Description

3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one typically involves the reaction of 3,5-difluorobenzyl chloride with indole-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole ring and the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one stands out due to its unique indole structure combined with the difluorophenyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H11F2NO

Molecular Weight

259.25 g/mol

IUPAC Name

3-[(3,5-difluorophenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H11F2NO/c16-10-5-9(6-11(17)8-10)7-13-12-3-1-2-4-14(12)18-15(13)19/h1-6,8,13H,7H2,(H,18,19)

InChI Key

ORHLZSYLJRBEOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC(=CC(=C3)F)F

Origin of Product

United States

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